1-(Tert-butyl) 2-methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate
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Description
The compound “1-(t-Butyl) 2-methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate” is an organic compound . It’s a type of substituted cyclohexane . The compound has a complex structure with multiple functional groups, including a t-butyl group, a methyl group, and a hydroxy group .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. The general principle for the synthesis of substituted cyclohexanes involves placing the substituent in the equatorial position to minimize steric strain . The larger the size of the substituent, the greater the interaction is. For t-butylcyclohexane, the conformation with the t-butyl group in the equatorial position is more stable .Molecular Structure Analysis
The molecular structure of this compound is determined by its conformation. Substituents prefer equatorial rather than axial positions to minimize the steric strain created by 1,3-diaxial interactions . The more stable conformation will place the larger substituent in the equatorial position .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. For instance, the presence of the hydroxy group could potentially make it polar, influencing its solubility in different solvents . The exact properties would need to be determined experimentally .Safety and Hazards
Mechanism of Action
Target of Action
Thetert-butyl group in the compound is known to have unique reactivity patterns and is used in various chemical transformations .
Mode of Action
The mode of action of the compound is determined by its structural features. The tert-butyl group in the compound is known for its unique reactivity pattern . This group is crowded, which elicits a unique reactivity pattern that is highlighted by characteristic applications .
Biochemical Pathways
The compound, with its tert-butyl group, is implicated in various biosynthetic and biodegradation pathways . It is used in chemical transformations and has potential applications in biocatalytic processes .
Pharmacokinetics
Thetert-butyl group in the compound is known to influence these properties due to its unique reactivity and steric effects .
Result of Action
The result of the compound’s action is determined by its interaction with its targets and its influence on biochemical pathways. The unique reactivity pattern of the tert-butyl group can lead to various chemical transformations .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the tert-butyl group in the compound prefers the equatorial position over the axial position to minimize steric strain . This preference can be influenced by the compound’s environment and can affect its overall stability and efficacy .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-8(14)6-12(13,4)9(15)17-5/h8,14H,6-7H2,1-5H3/t8-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBPJCTYTFHHRY-QPUJVOFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@@H](CN1C(=O)OC(C)(C)C)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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